molecular formula C8H4INO3 B1167260 ToxR protein CAS No. 114265-38-2

ToxR protein

Cat. No.: B1167260
CAS No.: 114265-38-2
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Description

The ToxR protein is a central transmembrane transcription factor critical for virulence regulation in pathogenic Vibrio species, including V. cholerae and V. parahaemolyticus . As a one-component signal transduction system, ToxR is anchored in the inner membrane, allowing it to sense environmental signals and directly activate or repress gene expression in the cytoplasm . Its key function is to initiate the regulatory cascade that controls the expression of major virulence factors, such as cholera toxin (ctxAB) and the toxin-co-regulated pilus (TCP) in V. cholerae . ToxR also directly regulates the expression of outer membrane porins OmpU and OmpT, which are essential for resistance to bile salts and survival within the host intestine . Structural studies have revealed that the cytoplasmic DNA-binding domain of ToxR employs a versatile, topological DNA-readout mechanism, enabling it to bind to extensive and diverse promoter sequences, such as those of the toxT and ompU genes, often by tethering DNA near the membrane . Beyond V. cholerae, research on ToxR has been extended to other species. In V. parahaemolyticus, it directly represses genes of the Type III Secretion System 1 (T3SS1) while activating the virulence gene locus Vp-PAI (which includes T3SS2 and the tdh2 hemolysin gene) . Furthermore, a homolog in Pseudomonas aeruginosa has been found to bind the second messenger c-di-GMP and modulate surface-associated behaviors like swarming motility and biofilm formation . This product is intended for research applications only, providing scientists with a essential tool for investigating the molecular mechanisms of bacterial pathogenesis, host-pathogen interactions, and the development of novel anti-virulence strategies.

Properties

CAS No.

114265-38-2

Molecular Formula

C8H4INO3

Synonyms

ToxR protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Toxr Protein

Domain Organization and Topology of ToxR Protein

ToxR is organized into three primary domains: a cytoplasmic DNA-binding domain, a transmembrane domain, and a periplasmic sensor domain asm.orgnih.gov. This arrangement allows ToxR to sense environmental signals and transduce these signals across the inner membrane to regulate gene expression in the cytoplasm.

N-Terminal Cytoplasmic DNA-Binding Domain (Winged Helix-Turn-Helix Motif)

The N-terminal cytoplasmic domain of ToxR is responsible for DNA binding and transcriptional activation. This domain shares sequence similarity with the winged helix-turn-helix (wHTH) motif found in other OmpR-like transcriptional regulators oup.comnih.govoup.com. The wHTH motif is a common DNA-binding structure characterized by a helix-turn-helix region involved in major groove binding and "wings" (beta-hairpin loops or extensions) that often interact with the minor groove or surrounding DNA backbone nih.gov.

Studies have shown that the cytoplasmic domain of ToxR (cToxR) adopts an OmpR-like wHTH fold, consisting of an N-terminal beta sheet, a helix-turn-helix motif, and a beta-hairpin wing nih.govresearchgate.net. Unlike the four-stranded beta sheet typically found in OmpR, ToxR features a five-stranded beta sheet due to an additional C-terminal beta strand that contacts the N-terminus, contributing to a compact fold nih.govresearchgate.net. The wHTH motif of the N-terminal domain is considered the minimal structural element required for transcriptional activation at the ctx promoter in E. coli when fused to a dimerizing protein module oup.comoup.com. The wing domain is crucial for DNA binding and the activation of both toxT and ompU pnas.org.

Transmembrane Domain Characteristics

The central transmembrane domain of ToxR serves to anchor the protein within the inner membrane, connecting the cytoplasmic and periplasmic domains asm.orgoup.comnih.gov. This single membrane-spanning segment is essential for tethering the DNA-binding domain to the cytoplasmic membrane, which is required for TcpP-mediated virulence gene activation in Vibrio cholerae nih.gov. While less structurally characterized in isolation compared to the other domains, the transmembrane domain's interaction and potential oligomerization within the membrane can influence ToxR activity jove.com. Studies utilizing ToxR-based assays have investigated the oligomerization propensity of transmembrane domains in a native membrane environment jove.com.

C-Terminal Periplasmic Sensor Domain Features

The C-terminal periplasmic domain of ToxR faces the periplasm and is thought to play a role in sensing environmental signals asm.orgoup.comnih.gov. This domain interacts with ToxS, another inner membrane protein, which enhances ToxR-mediated transcriptional activation through a periplasmic interaction asm.orgresearchgate.net. The periplasmic sensor domain combines an N-terminal αβ-sandwich with a C-terminal α-helical ARM repeat researchgate.netpnas.org. However, it lacks the sensor subdomain organization seen in some other regulators like CadC and requires ToxS for full activity researchgate.netpnas.org. The interaction with ToxS is crucial for stabilizing ToxR and protecting it from proteolytic cleavage researchgate.netpnas.orgnih.gov. The periplasmic domain contains two cysteine residues (Cys236 and Cys293) that can form an intramolecular disulfide bond, influencing ToxR activity and stability nih.govfrontiersin.org.

Atomic-Level Structural Elucidation of this compound Domains

Structural studies using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the atomic-level structure of ToxR domains.

X-ray Crystallography Studies of this compound Cytoplasmic Domain

X-ray crystallography has been instrumental in determining the structure of the cytoplasmic DNA-binding domain of ToxR, particularly in complex with DNA. Crystal structures of the cytoplasmic domain of ToxR bound to DNA at the toxT and ompU promoters have been reported nih.govpnas.orgresearchgate.nettesisenred.net. These studies confirm predicted interactions and reveal unexpected promoter interactions, suggesting a versatile DNA recognition mechanism nih.govresearchgate.net. ToxR recognizes diverse and extensive DNA sequences, relying more on DNA structural elements than specific sequences for binding nih.govresearchgate.netnih.gov. This topological DNA recognition mechanism allows ToxR to bind in tandem and in a twofold inverted-repeat-driven manner nih.govresearchgate.net. Protein-DNA interactions involve residues in the recognition helix region, wing element, ancillary wing loop, the beginning of helix α1, and the transactivation α2-α3 loop (α-loop) researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy has been employed to study the structure and dynamics of ToxR domains, particularly the periplasmic domain. NMR studies have provided the solution structure of the periplasmic sensory domain of V. cholerae ToxR, revealing an αβ-fold consisting of a four-stranded beta sheet stacked against an alpha helix, followed by a flexible C-terminus nih.gov. These studies have shown that in the absence of reducing agents, the periplasmic domain forms an intramolecular disulfide bond between Cys236 and Cys293 nih.gov. NMR interaction studies have also demonstrated the formation of a strong heterodimer complex between the periplasmic domains of ToxR and ToxS in solution, independent of the redox state of ToxR cysteines nih.govpdbj.orgnih.gov. NMR has also been used to monitor the proteolytic cleavage of the ToxR periplasmic domain, providing direct evidence of ToxS's protective function nih.govpdbj.org.

Data from structural studies highlight key features of ToxR domains:

DomainStructural Motif/FeaturesKey Findings from Structural StudiesMethod Used
CytoplasmicWinged Helix-Turn-Helix (wHTH)OmpR-like fold with a five-stranded beta sheet; binds diverse DNA sequences via topological recognition; interacts with promoter regions. nih.govnih.govresearchgate.netresearchgate.netX-ray Crystallography, NMR nih.govnih.govresearchgate.net
TransmembraneSingle transmembrane segmentAnchors protein in the membrane; required for TcpP-mediated activation; oligomerization propensity can be studied. nih.govnih.govjove.comToxR-based assays jove.com
Periplasmicαβ-sandwich, α-helical ARM repeat, two cysteine residues (C236, C293)Interacts with ToxS; forms intramolecular disulfide bond; structure reveals αβ-fold and flexible C-terminus; forms heterodimer with ToxS. researchgate.netpnas.orgnih.govNMR Spectroscopy, X-ray Crystallography (of homolog) researchgate.netnih.gov

Additional research findings from NMR studies on the periplasmic domain include the observation that the structured conformation of the reduced form is similar to the oxidized form, but the absence of a disulfide bond significantly alters stability nih.gov.

Oligomeric State of this compound

The functional activity of ToxR is closely linked to its oligomeric state. Research indicates that ToxR can exist in different oligomeric forms, including monomers, homodimers, and heterodimers with the inner membrane protein ToxS plos.orgasm.orgnih.gov. The specific oligomeric state detected can depend on factors such as ToxR expression levels and the presence of ToxS asm.orgnih.gov.

Homodimerization Mechanisms and Functional Implications

ToxR has been shown to form homodimers, and this dimerization is considered important for its transcriptional activation function oup.comnih.govnih.govresearchgate.net. Early studies using ToxR-alkaline phosphatase fusion proteins suggested that the active form of ToxR was a dimer asm.orgnih.govresearchgate.net. Biochemical analyses, including cross-linking experiments, have detected ToxR homodimers, particularly when ToxR is overexpressed asm.orgnih.gov.

A key mechanism involved in ToxR homodimerization, especially when overexpressed, appears to be the formation of intermolecular disulfide bonds between cysteine residues in the periplasmic domain plos.orgnih.gov. ToxR contains two cysteine residues in its periplasmic domain, Cys236 and Cys293, which can form either interchain (homodimerization) or intrachain (within a single monomer) disulfide bonds plos.org. In vitro analysis with the purified periplasmic domain of ToxR demonstrated that homodimers can form via an intermolecular disulfide bond involving Cys293 plos.org. The formation of these disulfide-linked homodimers can be dependent on periplasmic oxidoreductases like DsbA/DsbC nih.gov.

While homodimerization has been linked to activity, the precise role and prevalence of ToxR homodimers in vivo at normal expression levels are still subjects of investigation asm.orgnih.gov. Some studies suggest that the monomeric form with an intrachain disulfide bond might be predominant in vivo and essential for the regulation of certain genes like ompU, but not others like toxT nih.gov. However, genetic data and biochemical analyses consistently indicate that ToxR is capable of self-interaction asm.orgnih.gov. The cytoplasmic domain, particularly the winged helix-turn-helix (wHTH) motif, which is involved in DNA binding, is also implicated in ToxR oligomerization and is essential for transcriptional activation oup.comoup.comnih.govrcsb.org. DNA binding itself may potentially trigger or stabilize ToxR homodimer formation researchgate.net.

Functional implications of ToxR homodimerization include its role in transcriptional activation, particularly at promoters containing "tox-boxes," which are direct repeat DNA motifs that ToxR is proposed to bind as dimers nih.govelifesciences.org. The ability of ToxR to bind to multiple sites on DNA, sometimes in tandem or as inverted repeats, suggests that cooperative binding mediated by protein-protein interactions, including homodimerization, could be important for its regulatory action nih.govpnas.orgpnas.org.

Heterodimerization with ToxS Protein and its Structural Basis

ToxR forms a crucial heterodimer with the inner membrane protein ToxS plos.orgasm.orgnih.govnih.gov. ToxS is cotranscribed with toxR and consists of a short cytoplasmic tail, a transmembrane domain, and a periplasmic domain plos.orgasm.orgbiorxiv.orgpsu.edu. ToxS significantly enhances ToxR-mediated transcriptional activation and is considered an essential effector of ToxR activity asm.orgnih.govnih.gov.

Biochemical cross-linking analyses have shown that ToxR and ToxS form heterodimers, and notably, at normal expression levels of ToxR, the ToxR-ToxS heterodimer is the predominantly detected dimeric species in vivo asm.orgnih.gov. The interaction between ToxR and ToxS occurs primarily through their periplasmic domains asm.orgnih.govbiorxiv.orgpsu.edu. This interaction is robust and has been observed in vitro with purified periplasmic domains nih.govrcsb.org.

The structural basis of the ToxR-ToxS heterodimerization involves the interaction of their respective periplasmic domains (ToxRp and ToxSp) elifesciences.orgbiorxiv.org. Crystal structures of the sensory domains of ToxR and ToxS reveal the formation of a stable heterodimer elifesciences.orgbiorxiv.org. In this complex, ToxRp contributes structural elements that are essential for the proper folding and stability of ToxSp, particularly its beta-barrel fold elifesciences.org. The interaction involves a hydrogen bonding network between beta strands of ToxRp and ToxSp biorxiv.org.

The formation of the ToxR-ToxS heterodimer has several functional implications. It is critical for ToxR activity and enhances its ability to regulate target genes asm.orgnih.govnih.gov. The interaction also provides protection to ToxR from periplasmic proteolysis, thereby increasing its stability nih.govbiorxiv.orgrcsb.org. Furthermore, the ToxRS complex acts as a sensor for environmental stimuli, such as bile acids, which are detected by a binding pocket within ToxS that is properly formed and stabilized upon interaction with ToxR pnas.orgelifesciences.orgbiorxiv.orgresearchgate.net. Bile acid binding to this pocket in ToxS can reshape the conformation of the ToxRS heterodimer, potentially leading to higher-order oligomerization, such as heterotetramer formation, which could favor cooperative DNA binding by ToxR pnas.org. The interaction between ToxR and ToxS is generally independent of the redox state of ToxR cysteines, although the intrachain disulfide bond in ToxR can influence its affinity for ToxS nih.govrcsb.orgosti.govbiorxiv.org.

Oligomeric StateMechanismFunctional ImplicationsDetection (in vivo) at Normal Expression
Homodimer Disulfide bonds (Cys236, Cys293) plos.orgnih.govbiorxiv.orgTranscriptional activation; DNA binding nih.govnih.govresearchgate.netelifesciences.orgDetected, especially upon overexpression asm.orgnih.gov
Heterodimer (ToxR-ToxS) Periplasmic domain interaction asm.orgnih.govbiorxiv.orgEnhanced ToxR activity; Protection from proteolysis; Bile sensing nih.govelifesciences.orgbiorxiv.orgnih.govrcsb.orgresearchgate.netPredominant dimeric form asm.orgnih.gov

Toxr Protein Mediated Gene Regulation Mechanisms

DNA Binding Properties and Specificity of ToxR Protein

ToxR's function as a transcriptional regulator is fundamentally dependent on its ability to bind to specific DNA sequences within the promoter regions of target genes. The cytoplasmic domain of ToxR contains a winged helix-turn-helix (wHTH) motif, a common DNA-binding domain found in many transcription factors. nus.edu.sgCurrent time information in Merrimack County, US.ctdbase.orgnih.govresearchgate.netnih.govwikipedia.orgnih.gov

Topological DNA Recognition and Structural Element Preferences

Recent research indicates that ToxR's DNA binding is notably versatile and relies more heavily on the structural elements and topology of the DNA than on strict, specific nucleotide sequences. researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnuniprot.orgwikipedia.orgwikipedia.orgwikipedia.orggenecards.orgwikipedia.org This topological DNA recognition mechanism allows ToxR to interact with diverse and sometimes extensive regulatory DNA regions, which can resemble eukaryotic-like sequences. researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.org While a consensus binding site, often referred to as a "tox-box," has been proposed with a general "TNAAA-N₅-TNAAA" motif, the structural context of this sequence appears crucial for high-affinity binding. researchgate.netctdbase.orguniprot.orgwikipedia.org This preference for DNA structure, particularly AT-rich regions with narrowed minor grooves, is shared with other DNA-binding proteins like H-NS, suggesting a potential mechanism for competition or interaction between these regulators. researchgate.netuniprot.org

Specific structural elements within the ToxR cytoplasmic domain are involved in DNA interaction. These include the α3 recognition helix, which typically binds to the major groove, and the wing domain (a β-hairpin), which inserts into the minor groove, enhancing binding stability. ctdbase.orgresearchgate.netwikipedia.org Other elements such as the ancillary wing loop, the beginning of the α1 helix, and the α-loop connecting α2 and α3 also contribute to the protein-DNA interface. researchgate.netwikipedia.org

Multiple Binding Sites and Repeat Elements

ToxR commonly binds to multiple sites within the promoter regions of its target genes. researchgate.netnih.govwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.orgwikipedia.org These binding events can occur in various arrangements, including in tandem or through twofold inverted repeats. researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.org The presence of multiple binding sites allows for cooperative binding of several ToxR molecules, which is essential for its regulatory function on promoters that can span over 100 base pairs. nih.govwikipedia.org Studies on promoters like ompU, ompT, ctxA, and toxT have identified distinct ToxR binding sites, and mutations within these sites can significantly impact ToxR-mediated regulation. nih.govresearchgate.netwikipedia.orgwikipedia.org For instance, the toxT promoter contains a ToxR binding site from -96 to -82 that is required for activation. researchgate.net The leuO promoter also contains two putative ToxR binding sites. wikipedia.org

Dynamics of this compound-DNA Interactions

The dynamic nature of ToxR-DNA interactions is influenced by its localization as a transmembrane protein. The cytoplasmic DNA-binding domain is tethered to the inner membrane, suggesting that ToxR may recruit its target DNA to the membrane. Current time information in Merrimack County, US.researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.org This tethering could play a role in facilitating interactions with other membrane-associated proteins, such as TcpP, and potentially influencing the local DNA topology and accessibility for RNA polymerase. Current time information in Merrimack County, US.researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.org The interaction of ToxR with DNA can also promote ToxR dimerization, which is often correlated with its transcriptional activity. researchgate.net The precise dynamics of how the membrane-anchored ToxR searches for and engages its chromosomal targets, potentially involving mechanisms like transertion (simultaneous transcription, translation, and membrane insertion), are areas of ongoing research. biorxiv.org

Transcriptional Activation and Repression by this compound

ToxR functions as a versatile transcriptional regulator, directly activating some genes while repressing others, and also playing indirect roles in the regulation of a broader set of genes. nih.govnus.edu.sgnih.govmdpi.complos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgnih.govidrblab.netuniprot.org

Direct Transcriptional Control by this compound

ToxR directly controls the transcription of several genes. A well-established example is the reciprocal regulation of the outer membrane proteins OmpU and OmpT in V. cholerae. ToxR directly activates ompU transcription, contributing to bile resistance and survival in the host intestine, while it directly represses ompT transcription. nih.govnih.govplos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgidrblab.net This direct regulation involves ToxR binding to the promoter regions of these genes. nih.govresearchgate.netwikipedia.org

ToxR can also directly activate the transcription of the cholera toxin genes (ctxAB), although this often requires specific environmental conditions, such as the presence of bile acids, or occurs when ToxR is expressed at high levels. nih.govnih.govresearchgate.netfrontiersin.orgidrblab.net In V. parahaemolyticus, ToxR directly activates the transcription of calR. nih.govidrblab.net

The mechanism of direct activation by ToxR is thought to involve coordinated multiple binding to promoter regions near the transcription start site. researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.org This binding can help displace the repressive histone-like nucleoid structuring protein (H-NS) and prepare the DNA for optimal interaction with RNA polymerase. researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnuniprot.orgwikipedia.orgwikipedia.org For repression, as seen with ompT, ToxR binding can interfere with the binding or activity of transcriptional activators like CRP and/or abolish basal transcription. nih.govuniprot.org

Indirect Regulatory Roles of this compound

Beyond its direct targets, ToxR plays crucial indirect roles within regulatory cascades, most notably in the activation of the toxT gene in V. cholerae. ToxR acts as a co-activator with another transmembrane protein, TcpP, to induce toxT expression. nih.govnus.edu.sgnih.govplos.orgnih.govCurrent time information in Merrimack County, US.frontiersin.orgnih.gov While ToxR binds upstream of the TcpP binding site on the toxT promoter, its binding helps relieve H-NS repression, may bend the DNA to make the TcpP site more accessible, and potentially recruits the promoter to the membrane, thereby enhancing TcpP's ability to activate transcription. researchgate.netCurrent time information in Merrimack County, US.researchgate.netwikipedia.orgzhanggroup.orgcdutcm.edu.cnwikipedia.orgnih.gov ToxT, in turn, is a key transcriptional activator for major virulence genes, including ctxAB (cholera toxin) and tcpA (toxin-coregulated pilus). nih.govnus.edu.sgnih.govplos.orgnih.govfrontiersin.orgnih.gov

In V. parahaemolyticus, ToxR indirectly represses the transcription of Type III Secretion System 1 (T3SS1) genes by directly activating calR, which then acts as a transcriptional repressor of T3SS1 genes. nih.govnus.edu.sgnih.govmdpi.comidrblab.net ToxR also has indirect regulatory actions on other genes, such as leuO in V. cholerae, by derepressing H-NS silenced genes. nih.govwikipedia.orgwikipedia.org These indirect roles highlight ToxR's position at the top of complex regulatory hierarchies that control virulence and other important cellular processes in Vibrio species. nih.govnus.edu.sgplos.orgnih.govnih.gov

Table: Selected Compounds and Associated Identifiers

Compound NameTypeIdentifier TypeIdentifier(s)
This compoundProteinUniProtKBQ01729 (V. cholerae)
TcpP proteinProteinUniProtKBQ9KN81 (V. cholerae)
ToxT proteinProteinUniProtKBQ9KNA5 (V. cholerae)
Cholera toxin A subunit (CtxA)ProteinUniProtKBP01555 (V. cholerae) wikipedia.orguniprot.org
Toxin-coregulated pilin (B1175004) (TcpA)ProteinUniProtKBP23024 (V. cholerae) uniprot.org
OmpU proteinProteinUniProtKBQ9KL52 (V. cholerae)
OmpT proteinProteinUniProtKBP18263 (E. coli - homolog)
H-NS proteinProteinUniProtKBP0ACF8 (E. coli - homolog) ebi.ac.ukuniprot.org
CalR protein (V. parahaemolyticus)ProteinN/ANo specific PubChem/UniProtKB found in search
ToxS proteinProteinUniProtKBQ9KN97 (V. cholerae)
CRP protein (bacterial)ProteinUniProtKBP0ACJ8 (E. coli - homolog)
LeuO proteinProteinUniProtKBQ9KKN3 (V. cholerae)

Note: PubChem CIDs are primarily for chemical compounds. UniProtKB accession numbers are more appropriate identifiers for proteins. CIDs for peptide fragments of human CRP were found nih.govnih.gov, but not for the bacterial cAMP receptor protein (CRP). A PubChem CID for "Cholera Toxin" (holotoxin) was found ctdbase.orgnih.gov, but UniProtKB accessions are used for the specific protein subunits. PubChem CIDs were also found for ligands related to OmpT nus.edu.sgnih.govzhanggroup.org, not the protein itself. PubChem CID 6106 is for Leucine, an amino acid nih.govresearchgate.net, not the LeuO protein. PubChem CID 66541 is for Toxoflavin (B1683212), a toxin from a different organism nih.gov. PubChem CID 119411 is for Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent nih.gov. PubChem CID 57-13-6 is for Urea wikipedia.org. PubChem CID 88250 is for O-Methylserine, an amino acid derivative nih.gov.

Data Table: Examples of ToxR-Regulated Genes and Regulatory Outcomes

Gene NameOrganismRegulatory Outcome (Direct/Indirect)NotesSource
toxTV. choleraeIndirect ActivationCo-activated with TcpP; ToxT activates ctxAB and tcpA. nih.govnih.govCurrent time information in Merrimack County, US.nih.gov nih.govnih.govCurrent time information in Merrimack County, US.nih.gov
ompUV. choleraeDirect ActivationInvolved in bile resistance. nih.govplos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgidrblab.net nih.govplos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgidrblab.net
ompTV. choleraeDirect RepressionReciprocally regulated with ompU. nih.govplos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgidrblab.net nih.govplos.orgnih.govresearchgate.netCurrent time information in Merrimack County, US.frontiersin.orgidrblab.net
ctxABV. choleraeDirect Activation (conditional)Often requires bile or high ToxR levels; also ToxT-regulated. nih.govnih.govresearchgate.netfrontiersin.orgidrblab.net nih.govnih.govresearchgate.netfrontiersin.orgidrblab.net
tcpAV. choleraeIndirect ActivationActivated by ToxT. nih.govnus.edu.sgplos.orgnih.govnih.gov nih.govnus.edu.sgplos.orgnih.govnih.gov
calRV. parahaemolyticusDirect ActivationCalR indirectly represses T3SS1. nih.govnus.edu.sgnih.govmdpi.comidrblab.net nih.govnus.edu.sgnih.govmdpi.comidrblab.net
T3SS1V. parahaemolyticusIndirect RepressionRepressed via activation of CalR. nih.govnus.edu.sgnih.govmdpi.comidrblab.net nih.govnus.edu.sgnih.govmdpi.comidrblab.net
T3SS2V. parahaemolyticusActivationMolecular mechanisms not fully elucidated. nus.edu.sgnih.govmdpi.com nus.edu.sgnih.govmdpi.com
leuOV. choleraeIndirect ActivationDerepression of H-NS silenced gene. nih.govwikipedia.orgwikipedia.org nih.govwikipedia.orgwikipedia.org

Recruitment of RNA Polymerase by this compound

ToxR's mechanism of transcriptional activation involves preparing the DNA for optimal interaction with RNA polymerase (RNAP) nih.govpnas.org. While ToxR can directly recruit RNAP to certain promoters, such as ompU, its action at other promoters, like toxT, involves cooperation with additional transcription factors nih.govnih.gov.

At the ompU promoter, studies using DNase I footprinting have indicated that ToxR binds to multiple sites. Binding to a distal region is followed by cooperative binding to downstream regions, where ToxR is proposed to interact directly with RNAP to activate transcription nih.gov.

For the toxT promoter, ToxR binds to a specific region which facilitates the recruitment of TcpP, another transcription factor nih.govnih.gov. TcpP then binds downstream and directly activates transcription, suggesting that ToxR acts as a co-activator in this context, stabilizing TcpP binding and enhancing TcpP-mediated RNAP activation nih.govnih.gov. The orientation of ToxR monomers on the promoter may also have implications for interaction with RNAP and TcpP nih.gov.

Interaction with Chromatin-Associated Proteins

ToxR interacts with DNA and influences gene expression in the context of the bacterial nucleoid, a compacted structure of DNA associated with various proteins researchgate.net. These interactions are crucial for ToxR's regulatory function, particularly its ability to activate genes that are often silenced by other nucleoid-associated proteins nih.govpnas.orgnih.govnih.gov.

Studies have shown that ToxR's binding to DNA can enhance protein-protein interactions between ToxR molecules, promoting dimerization, which is correlated with its transcriptional activation activity nih.govnih.gov. This suggests that the formation of ToxR dimers upon DNA binding is an important aspect of its interaction with the DNA and potentially with other proteins associated with the chromatin structure nih.gov.

Antagonism of H-NS Protein by this compound

A significant aspect of ToxR's gene regulation mechanism is its ability to antagonize the action of the histone-like nucleoid structuring protein, H-NS nih.govpnas.orgnih.govnih.gov. H-NS is a global transcriptional silencer in bacteria, often binding to AT-rich DNA sequences, particularly in horizontally acquired genes, and repressing their expression nih.govnih.govplos.orgplos.org. Many virulence genes in V. cholerae, including those regulated by ToxR, are located on horizontally acquired genetic islands and are subject to H-NS-mediated silencing nih.govplos.org.

Research indicates that ToxR shares a considerable portion of its regulon with H-NS, and ToxR binding locations frequently overlap with H-NS binding sites nih.govplos.org. ToxR's regulatory action, based on coordinated multiple binding to promoter regions, can remove the repressing H-NS proteins, thereby preparing the DNA for transcription nih.govpnas.orgresearchgate.net. This suggests that ToxR functions as an antirepressor, counteracting the silencing effects of H-NS nih.govasm.org.

Genome-wide studies have demonstrated that ToxR antagonizes H-NS binding at shared locations nih.govplos.org. This antagonism is considered a critical function of ToxR in V. cholerae colonization and biofilm formation nih.govplos.org. In the absence of H-NS, the requirement for ToxR in host colonization is abrogated, highlighting the importance of this antagonistic interaction nih.govplos.org. While the precise mechanism of H-NS displacement by ToxR is still being investigated, it is proposed that ToxR may compete with H-NS for shared binding locations or alter DNA topology to destabilize H-NS interactions plos.orgresearchgate.net.

The interplay between ToxR and H-NS is crucial for the expression of key virulence genes like toxT, ctxAB, and tcpA, which are subject to H-NS repression and activated by factors within the ToxR cascade nih.govasm.org. ToxR's ability to overcome H-NS-mediated silencing is essential for V. cholerae to express the necessary factors for host colonization and disease development nih.govplos.org.

Signal Transduction Pathways Involving Toxr Protein

Environmental Signal Perception by ToxR Protein

The periplasmic domain of ToxR and the periplasmic protein ToxS are involved in sensing specific environmental conditions. caister.com The ToxRS complex can recognize various signals, including bile acids, amino acids, small molecules, and potentially respond to physical cues like high hydrostatic pressure. elifesciences.orgbiorxiv.orgresearchgate.netfrontiersin.orgnih.govnih.gov

Sensing of Bile Acids by the ToxR-ToxS Complex

Bile acids, present in the host's small intestine, are significant environmental cues sensed by Vibrio cholerae. elifesciences.orgbiorxiv.orgnih.gov The ToxR-ToxS complex is a key player in this sensing mechanism. elifesciences.orgbiorxiv.orgnih.gov Research, including crystal structure analysis of the sensory domains, indicates that ToxS acts as a primary environmental sensor for bile acids. elifesciences.orgbiorxiv.orgnih.govresearchgate.net A bile binding pocket is located within the ToxS lipocalin-like barrel, and this pocket is properly folded and stabilized only upon binding to ToxR. elifesciences.orgbiorxiv.orgnih.gov This suggests an interdependent functionality between ToxR's transcriptional activity and ToxS's sensory function. elifesciences.orgnih.gov The interaction with bile acids induces concentration-dependent conformational changes in the ToxRS periplasmic domains. elifesciences.orgbiorxiv.orgnih.gov These structural changes are believed to be transmitted through the ToxR transmembrane domain to its cytoplasmic domain, influencing its transcriptional activity. biorxiv.org Bile-induced ToxR activation leads to changes in outer membrane protein production, specifically a switch from OmpT to OmpU, which enhances bile resistance and aids bacterial survival in the human body. elifesciences.orgbiorxiv.orgnih.gov

Bile AcidPubChem CID
Cholic acid221493
Deoxycholic acid222528

Response to Amino Acids and Small Molecules (e.g., Cyclo(Phe-Pro))

ToxR-dependent gene expression can also be influenced by amino acids and certain small molecules. The level of this compound increases significantly when Vibrio cholerae is grown in the presence of a specific mixture of amino acids: asparagine, arginine, glutamate, and serine (NRES). nih.govbiorxiv.orgnih.govresearchgate.netasm.org This increase in ToxR production in response to NRES requires the Var/Csr global regulatory circuit, where the VarS/VarA two-component system controls the activity of CsrA, a small RNA-binding protein. nih.govnih.gov CsrA acts as a positive regulator of ToxR levels in response to these amino acids, likely by binding to the toxR transcript and enhancing its stability and translation. biorxiv.orgnih.gov

Cyclo(Phe-Pro), a cyclic dipeptide produced by V. cholerae and other enteric bacteria, has been identified as a molecule that affects V. cholerae virulence factor production. nih.govchemfaces.comcaymanchem.comasm.org Studies have shown that exogenous Cyclo(Phe-Pro) can signal through ToxR to activate the expression of leuO, a gene encoding a DNA-binding protein. nih.govchemfaces.comasm.org This ToxR-dependent induction of leuO expression, while not affecting toxR transcription or this compound levels, appears to enhance the ToxR-dependent transcription of leuO. nih.govchemfaces.comasm.org Increased leuO expression, in turn, represses the transcription of aphA, leading to a downregulation of the ToxR regulon and attenuated production of cholera toxin and toxin-coregulated pilus. nih.govasm.org This demonstrates that ToxR is capable of downregulating virulence gene expression in response to an environmental cue like Cyclo(Phe-Pro). nih.govasm.org

Compound NamePubChem CID
Cyclo(Phe-Pro)16213955
Asparagine233
Arginine632
Glutamic acid3303
Serine595

Modulation by High Hydrostatic Pressure

High hydrostatic pressure (HHP) is another environmental factor that can influence bacterial physiology and gene expression, particularly in deep-sea bacteria. frontiersin.orgnih.gov The ToxRS system has been identified as a pressure sensor system in deep-sea bacteria like Photobacterium profundum. frontiersin.orgfrontiersin.org It is suggested that the transmembrane regulator ToxR can respond to changes in the membrane induced by HHP, subsequently regulating the transcription of various genes. frontiersin.org Studies on Vibrio cholerae ToxR variants in Escherichia coli have shown HHP-induced dimer dissociation of membrane proteins, including ToxR variants, suggesting that pressure can directly affect the oligomeric state of ToxR. nih.gov This dimer dissociation occurred at pressures relevant to deep-sea environments and depended more on the nature of the transmembrane segments than on changes in the lipid bilayer environment. nih.gov While the exact mechanism of HHP sensing by ToxRS is still being investigated, these findings suggest that ToxR's conformation or interactions can be modulated by pressure. frontiersin.orgnih.gov

Periplasmic Signal Transduction to Cytoplasmic Domain

The signal perceived by the periplasmic domain of ToxR and its interaction partner ToxS is transduced across the inner membrane to the cytoplasmic DNA-binding domain of ToxR, ultimately affecting gene transcription. caister.combiorxiv.orgpnas.org

Role of ToxS Protein in this compound Activation

ToxS is crucial for enhancing ToxR-mediated transcriptional activation. nih.govnih.govasm.org While ToxR can bind to DNA in the absence of ToxS, its ability to activate transcription is significantly impaired without its partner protein. nih.govnih.gov ToxS is thought to enhance ToxR activity through a periplasmic interaction. nih.govasm.orgnih.gov This interaction is important for the proper assembly or stability of the ToxR periplasmic domain. nih.govnih.gov ToxS may act in a chaperone-like manner, facilitating the formation of the transcriptional activation complex, although it is not required for ToxR-DNA binding itself. nih.govnih.gov The formation of a heterodimer between the periplasmic sensory domains of ToxR and ToxS is critical for efficient bile sensing and subsequent activation of ToxR. biorxiv.orgresearchgate.net

Conformational Changes and Signal Relay

Signal transduction through the ToxRS system is believed to occur primarily via conformational changes induced by environmental signals binding to the periplasmic domains. elifesciences.orgbiorxiv.orgnih.gov The binding of signaling molecules like bile acid to the ToxS pocket, stabilized by ToxR, reshapes the conformation of the ToxR-ToxS heterodimer. elifesciences.orgbiorxiv.orgresearchgate.netnih.govpnas.org This conformational rearrangement is then transmitted across the inner membrane through the transmembrane domain of ToxR to its cytoplasmic domain. biorxiv.org These changes in the cytoplasmic domain likely facilitate altered interactions with DNA, enhancing ToxR binding to recognition sequences and subsequently inducing or repressing transcription of target genes like toxT and ompU. biorxiv.orgpnas.org The signal transduction does not typically involve chemical modification like phosphorylation, which is common in bacterial two-component systems, but rather relies on these conformational changes. elifesciences.orgbiorxiv.org The periplasmic interaction between ToxR and ToxS, coupled with the conformational changes induced by signal binding, serves as a relay mechanism to transmit information from the periplasm to the cytoplasm, thereby modulating ToxR's activity as a transcriptional regulator. caister.combiorxiv.orgpnas.org

Post-Translational Regulation of this compound Activity

Post-translational regulation is a crucial mechanism for controlling protein activity, localization, and stability after translation, enabling rapid cellular responses to environmental changes nih.govnumberanalytics.comnumberanalytics.com. This compound activity is subject to significant post-translational control, ensuring that the bacterium can quickly adapt to diverse conditions encountered in its lifecycle, transitioning between aquatic environments and the human host numberanalytics.comresearchgate.net. Two key post-translational mechanisms influencing ToxR are disulfide bond formation and regulated intramembrane proteolysis (RIP) researchgate.net.

Disulfide Bond Formation and its Influence on this compound Activity

The periplasmic domain of ToxR contains two cysteine residues nih.govnih.gov. These cysteines are capable of forming disulfide bonds, which can be either intramolecular (within a single ToxR molecule) or intermolecular (between two ToxR molecules) nih.govbiorxiv.org. The formation of these disulfide bonds is influenced by the thiol-disulfide oxidoreductase system DsbAB nih.govresearchgate.net.

Regulated Intramembrane Proteolysis (RIP) of this compound

Regulated Intramembrane Proteolysis (RIP) is a fundamental mechanism in bacteria for transmitting extracellular signals across membranes and modulating the activity of transmembrane proteins, including transcription factors like ToxR frontiersin.orgcsic.es. RIP involves the sequential cleavage of a transmembrane protein within the plane of the membrane, typically by site-1 and site-2 proteases, leading to the release of a cytosolic domain that can then influence gene expression frontiersin.orgcsic.es. ToxR undergoes RIP in response to specific environmental signals, notably nutrient limitation at alkaline pH, conditions encountered during the stationary phase of growth or in the aquatic environment frontiersin.orgcsic.esplos.orgnih.gov. This proteolysis leads to a decrease in ToxR levels and is associated with V. cholerae entering a dormant, environmentally persistent state known as viable but nonculturable (VBNC) frontiersin.orgcsic.esplos.org.

Involvement of Site-1 and Site-2 Proteases (DegS, DegP, RseP)

The RIP of ToxR is a two-step process involving specific proteases. The initial cleavage, known as site-1 cleavage, occurs in the periplasmic domain of ToxR frontiersin.orgfrontiersin.org. Periplasmic serine endoproteases DegS and DegP have been identified as site-1 proteases involved in the RIP of ToxR frontiersin.orgfrontiersin.orgresearchgate.netnih.govasm.org. Following the site-1 cleavage, a subsequent cleavage occurs within the transmembrane domain of ToxR, mediated by a site-2 protease frontiersin.orgfrontiersin.orgcsic.es. The metalloprotease RseP (also known as YaeL) functions as the site-2 protease responsible for cleaving ToxR within the inner membrane frontiersin.orgcsic.esnih.govplos.org. This sequential action of site-1 proteases (DegS and DegP) and the site-2 protease (RseP) leads to the cleavage and removal of ToxR from the inner membrane, effectively terminating ToxR-dependent gene regulation under specific conditions frontiersin.orgresearchgate.net.

Link to Sigma E (σ^E) Pathway and Stress Response

The RIP of ToxR is closely linked to the Sigma E (σ^E) pathway, a key component of the bacterial envelope stress response nih.govplos.orgnih.govuniprot.orgresearchgate.net. The σ^E pathway is activated in response to various periplasmic stresses, such as the accumulation of misfolded outer membrane proteins uniprot.orgresearchgate.net. RseP, the site-2 protease involved in ToxR RIP, is part of the RpoE (σ^E) response system frontiersin.orgresearchgate.net. Studies have shown that ToxR proteolysis under conditions of nutrient limitation and alkaline pH is dependent on the σ^E-mediated periplasmic stress response nih.govplos.org. Deletion mutants for genes encoding RpoE (σ^E) or RseP exhibit no ToxR RIP under these specific stress conditions nih.govplos.org.

The involvement of σ^E in ToxR proteolysis suggests that the pathway may contribute by providing a site-1 protease that cleaves the periplasmic domain of ToxR nih.govplos.org. DegS, a site-1 protease involved in ToxR RIP, is also a stress-sensor protein that activates the σ^E response pathway by recognizing unfolded outer membrane proteins nih.govuniprot.org. The activation of the σ^E pathway can lead to the upregulation of proteases like DegP, further linking stress response to ToxR degradation nih.gov. This connection between ToxR RIP, the σ^E pathway, and stress response highlights a sophisticated regulatory mechanism that allows V. cholerae to sense and adapt to unfavorable environmental conditions, promoting entry into a dormant state that enhances survival frontiersin.orgcsic.esplos.org.

Toxr Protein in Complex Regulatory Networks

Hierarchical Regulation by ToxR Protein

The hierarchical regulation initiated by ToxR involves a cascade where ToxR, often in conjunction with other proteins, activates the expression of downstream regulatory factors that, in turn, control the expression of virulence genes.

Interplay with TcpP and TcpH in toxT Gene Activation

A critical step in the ToxR-mediated virulence cascade is the activation of the toxT gene, which encodes the transcriptional activator ToxT researchgate.netpnas.org. This activation requires the cooperative action of ToxR and another membrane-localized transcription factor, TcpP pnas.orgnih.govumich.edu. Both ToxR and TcpP are bitopic membrane proteins with cytoplasmic DNA-binding domains belonging to the winged helix-turn-helix family asm.orgnih.govplos.org.

ToxR and TcpP work together at the toxT promoter. Research indicates that ToxR binds upstream of the TcpP binding site on the toxT promoter nih.govplos.orgasm.org. ToxR's role in this interaction is hypothesized to involve recruiting TcpP to the toxT promoter, potentially overcoming a weak TcpP binding affinity for the DNA alone asm.org. This recruitment may be facilitated by protein-protein interactions between ToxR and TcpP nih.govasm.orgfrontiersin.org. Studies using single-molecule tracking have shown that ToxR recruits TcpP to the toxT promoter frontiersin.org.

The activity of TcpP is enhanced by TcpH, another membrane-localized protein that is co-transcribed with tcpP nih.gov. TcpH is thought to influence virulence gene expression by inhibiting the degradation of TcpP, thereby increasing TcpP stability and function nih.gov.

Data regarding the binding sites of ToxR and TcpP on the toxT promoter highlight their distinct positions and cooperative function.

RegulatorBinding Site on toxT Promoter (relative to transcription start site)Proposed Role
ToxR-104 to -68, specifically -96 to -83 (consensus TNAAA-N₅-TNAAA) plos.orgasm.orgRecruits TcpP, facilitates membrane tethering nih.govasm.org
TcpP-53 to -38 plos.orgasm.orgDirectly interacts with RNA polymerase to activate transcription nih.gov

This cooperative binding and interaction model underscores the hierarchical nature of toxT activation, where ToxR and its partner ToxS, along with TcpP and its partner TcpH, integrate signals to initiate the downstream virulence cascade researchgate.netnih.govnih.gov.

ToxT-Dependent Regulatory Cascades

Once activated by ToxR and TcpP, ToxT becomes the master regulator for the expression of many key virulence factors, including CT and TCP researchgate.netnih.gov. ToxT is a cytoplasmic protein belonging to the AraC family of transcriptional activators researchgate.netnih.gov.

ToxT directly binds to the promoter regions of genes in its regulon, often at sites referred to as "toxboxes" nih.gov. These binding events lead to the transcriptional activation of genes necessary for intestinal colonization and the manifestation of cholera symptoms nih.govoup.com. Examples of genes directly activated by ToxT include ctxAB (encoding cholera toxin) and the genes within the tcp operon (encoding the toxin-coregulated pilus) researchgate.netnih.gov.

The ToxT-dependent cascade is a major branch of the ToxR regulon and is responsible for the coordinated expression of numerous virulence-associated genes researchgate.netpnas.org.

ToxT-Independent Regulatory Functions of this compound

While the activation of toxT is a primary function of ToxR in virulence regulation, ToxR also exerts direct regulatory control over a subset of genes independently of ToxT researchgate.netasm.org. These ToxT-independent functions are crucial for V. cholerae's adaptation to the host environment, particularly in response to signals like bile salts asm.orgscilit.com.

Regulation of Outer Membrane Protein Genes (ompU, ompT)

ToxR directly regulates the expression of the outer membrane porin genes ompU and ompT in a reciprocal manner asm.orgasm.orgpnas.org. This regulation is independent of TcpP and ToxT asm.orgnih.gov. ToxR activates the transcription of ompU and represses the transcription of ompT asm.orgasm.org. This differential regulation leads to the predominance of OmpU in the outer membrane of wild-type V. cholerae strains, while toxR mutant strains primarily express OmpT asm.org.

The regulation of ompU and ompT by ToxR is significant for V. cholerae's survival in the host, particularly in the presence of bile salts asm.orgscilit.comfrontiersin.org. OmpU expression confers resistance to bile salts and anionic detergents, while OmpT-expressing strains are more susceptible asm.orgnih.gov. ToxR binds to conserved direct repeat elements in the promoters of both ompU and ompT to mediate this reciprocal regulation asm.org.

Data on ToxR's direct regulation of ompU and ompT:

GeneRegulation by ToxR (ToxT-independent)Effect on Outer Membrane CompositionFunctional Consequence
ompUActivationIncreased OmpU expressionIncreased resistance to bile/detergents asm.orgnih.gov
ompTRepressionDecreased OmpT expressionIncreased susceptibility to bile/detergents asm.orgnih.gov

This ToxT-independent regulation of outer membrane proteins by ToxR highlights its direct role in environmental adaptation and provides a baseline function for ToxR that predates the acquisition of the toxT gene asm.orgscilit.com.

Control of leuO Gene Expression

Recent research has also identified leuO, which encodes a LysR-family transcription factor, as a gene directly regulated by ToxR independently of ToxT asm.orgplos.orgasm.org. ToxR positively regulates leuO expression, and this activation can be in response to environmental signals like bile salts and cyclic dipeptides asm.orgasm.orgasm.org.

ToxR binding sites have been identified in the promoter region of leuO, supporting the notion of direct regulation plos.orgasm.org. For instance, ChIP-seq analysis has shown ToxR binding covering the leuO promoter region plos.org. Analysis of the leuO promoter sequence revealed the presence of ToxR consensus sequences asm.org.

The regulation of leuO by ToxR links the ToxR regulon to other cellular processes. LeuO itself is a pleiotropic regulator involved in various phenotypes, including acid tolerance, bile resistance, biofilm formation, and the regulation of genes like carRS and aphA plos.orgfrontiersin.orgasm.orgoup.com. The ToxR-dependent activation of leuO can, in turn, influence the expression of genes regulated by LeuO, demonstrating a more intricate regulatory network than previously understood asm.orgasm.org.

Cross-Talk with Other Global Regulatory Systems

The ToxR regulatory network does not operate in isolation but engages in cross-talk with other global regulatory systems in V. cholerae. This integration allows V. cholerae to fine-tune its virulence and adaptive responses based on a multitude of environmental cues.

One significant area of cross-talk involves the nucleoid-associated protein H-NS, which typically acts as a repressor of horizontally acquired genes, including many virulence genes plos.orgpnas.org. ToxR has been shown to antagonize H-NS-mediated repression at certain promoters, such as toxT and leuO, thereby enabling their expression plos.orgfrontiersin.orgpnas.org. ToxR's ability to bind to diverse DNA sequences and potentially alter DNA topology may contribute to its capacity to overcome H-NS silencing nih.govpnas.org.

Other regulatory systems that interact with the ToxR network include quorum sensing (QS) systems and two-component regulatory systems (TCS) frontiersin.orgmdpi.complos.org. For example, the QS master regulator HapR has been shown to repress the transcription of tcpP and tcpA, potentially influencing the ToxT-dependent cascade frontiersin.org. Conversely, the regulatory protein Fur has been shown to activate the transcription of tcpP, toxT, and tcpA frontiersin.org. Two-component systems like VarAS and PhoBR are also known to regulate virulence gene expression, often through their influence on the master regulators like ToxT, ToxRS, and TcpP plos.org. Additionally, ToxR has been shown to regulate the expression of CalR, a regulator involved in the expression of Type III secretion systems in Vibrio parahaemolyticus, suggesting similar cross-talk mechanisms may exist in V. cholerae oncotarget.com.

These interactions highlight the intricate regulatory landscape in which ToxR functions, integrating signals from various pathways to orchestrate a coordinated response essential for V. cholerae's survival and pathogenesis.

Quorum Sensing Systems and this compound Expression

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density through the production and detection of signaling molecules called autoinducers. pnas.orgnih.gov This process is crucial for regulating collective behaviors, including virulence factor production, biofilm formation, and motility. pnas.orgnih.govfrontiersin.org

In Vibrio cholerae, quorum sensing is involved in regulating virulence gene expression, including components of the ToxR signaling circuit. pnas.orgcaister.com While ToxR itself is often constitutively expressed under laboratory conditions, its levels can be significantly influenced by environmental cues. asm.orgplos.org Research indicates that the ToxR regulon's expression is modulated by QS regulators. pnas.org For example, the LuxO response regulator, part of the Lux QS pathway, negatively regulates HapR, which in turn represses TcpP, a protein that works with ToxR to activate ToxT expression. caister.comresearchgate.net This suggests an indirect link between the Lux QS pathway and the ToxR regulon. caister.com

Furthermore, the VarS/VarA two-component system and the global regulator CsrA, which are linked to QS pathways, have been shown to modulate ToxR levels in V. cholerae. asm.orgnih.gov Specifically, the Var/Csr system, which controls the amount of active CsrA, influences ToxR production in response to specific amino acids (asparagine, arginine, glutamate, and serine - NRES). asm.orgnih.gov Elevated levels of active CsrA are associated with increased ToxR levels, suggesting a stimulatory effect of CsrA on ToxR production that is independent of the main QS regulator HapR and the LuxO pathway. asm.orgnih.gov

In Burkholderia glumae, a plant pathogenic bacterium, ToxR, a LysR-type regulator, is involved in regulating toxoflavin (B1683212) biosynthesis and transport. nih.govresearchgate.net The expression of toxJ, a transcriptional activator required for toxoflavin production, is regulated by quorum sensing through the TofI/TofR system, where TofI produces autoinducers (N-hexanoyl homoserine lactone and N-octanoyl homoserine lactone) and TofR is the cognate receptor. nih.govresearchgate.net This demonstrates a network where QS regulates a component (toxJ) that is essential for the ToxR-mediated regulation of virulence factor production. nih.govresearchgate.net

These findings highlight the intricate ways in which quorum sensing systems interact with and influence this compound expression and activity across different bacterial species, contributing to the fine-tuning of virulence and other cellular processes in response to both population density and environmental signals.

Interaction with CsrA in Post-Transcriptional Regulation of toxR mRNA

The Carbon Storage Regulator A (CsrA) is a highly conserved RNA-binding protein that acts as a global post-transcriptional regulator in many Gammaproteobacteria, including Vibrio cholerae. asm.orgfrontiersin.org CsrA influences gene expression by binding to target mRNAs, affecting their translation or stability. asm.orgfrontiersin.org CsrA typically binds to sequences containing conserved GGA motifs, often located in the 5' untranslated region (UTR) of target transcripts. frontiersin.orgasm.orgbiorxiv.orgresearchgate.net

Recent research has revealed a direct link between CsrA and the regulation of ToxR levels in V. cholerae. nih.govasm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov CsrA acts as a positive regulator of ToxR synthesis. asm.orgnih.gov Studies have shown that CsrA increases this compound levels, particularly in response to specific amino acids like the NRES mix. asm.orgnih.govasm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

Detailed investigations have demonstrated that CsrA directly binds to the toxR transcript. asm.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netnih.gov Mapping of the 5' UTR of toxR mRNA revealed that CsrA can bind to this region, which contains multiple putative CsrA binding sequences characterized by GGA motifs. asm.orgbiorxiv.orgnih.govnih.gov Mutating these GGA motifs disrupts the CsrA-mediated increase in ToxR, providing strong evidence for the direct interaction and the importance of these binding sites. asm.orgbiorxiv.orgnih.govnih.gov Optimal binding of CsrA to the toxR transcript appears to require the bridging of at least two GGA motifs within a single RNA strand. asm.orgbiorxiv.orgnih.govnih.gov

The mechanism by which CsrA regulates toxR mRNA involves both increasing transcript stability and enhancing translation. asm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov Experiments have shown that the amount of toxR mRNA and its stability are increased in the presence of CsrA, particularly under conditions like growth with the NRES amino acids. asm.orgbiorxiv.orgnih.govresearchgate.netnih.gov Furthermore, in vitro translation assays have demonstrated that purified CsrA significantly enhances the synthesis of this compound, indicating a direct role for CsrA in promoting toxR mRNA translation. asm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

A proposed model suggests that CsrA binding to the 5' UTR of the toxR transcript facilitates ribosomal access for translation while simultaneously protecting the transcript from degradation by RNases. asm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov This dual mechanism of increased stability and enhanced translation underscores the critical role of CsrA in fine-tuning this compound levels in response to environmental signals, thereby impacting the activation of the downstream virulence cascade. asm.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

The interaction between CsrA and toxR mRNA represents a significant layer of post-transcriptional control within the complex regulatory network governing virulence in V. cholerae. This mechanism allows the bacterium to rapidly adjust ToxR production based on nutrient availability, which is particularly relevant during the transition from the aquatic environment to the nutrient-rich human intestine. asm.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

Data Table: Effect of CsrA on toxR mRNA and this compound Levels (Illustrative based on research findings)

Condition (e.g., Growth Medium)CsrA PresenceRelative toxR mRNA LevelRelative this compound Level
Basal MediumAbsentLowLow
Basal Medium + NRESAbsentModerateModerate
Basal MediumPresentModerate to HighModerate to High
Basal Medium + NRESPresentHighHigh

Comparative Biology and Evolutionary Aspects of Toxr Protein

Conservation of ToxR Protein and its Homologs Across Vibrio Species

The this compound and its regulatory system are a conserved feature across the Vibrionaceae family, suggesting a fundamental role in the biology of these bacteria. While the nucleotide sequence identity of the toxR gene can vary between different Vibrio species, ranging from 51% to 63%, the deduced amino acid sequences of key functional domains show significant conservation. nih.gov Homologs of the Vibrio cholerae ToxR have been identified and studied in various other species, including Vibrio parahaemolyticus, Vibrio vulnificus, Vibrio anguillarum, and the bioluminescent symbiont Vibrio fischeri. nih.govuniprot.org

The conserved regions correspond to the protein's distinct functional domains: the N-terminal cytoplasmic transcriptional activation domain, the transmembrane domain, and the C-terminal periplasmic domain. nih.gov This structural conservation implies a shared mechanism of action, where the protein senses periplasmic signals and transduces them into a transcriptional response in the cytoplasm. For instance, alignment of ToxR amino acid sequences from different Vibrio and Photobacterium species reveals a conserved hydrophobic core in the periplasmic domain, indicating a common structural foundation for environmental sensing. nih.govnih.gov

Despite this conservation, the specific genes regulated by ToxR can differ, pointing to an evolutionary adaptation of the regulon. The ancestral role of ToxR is hypothesized to be the regulation of outer membrane protein (OMP) expression for environmental adaptation. nih.gov In many vibrios, including non-pathogenic ones, ToxR controls the expression of major OMPs like OmpU and OmpT. nih.govnih.gov In pathogenic species like V. cholerae, this ancestral function has been expanded to include the regulation of critical virulence factors, demonstrating how a core regulatory protein can be co-opted for pathogenesis. nih.govnih.gov

Vibrio SpeciesKnown ToxR Function(s)Reference
Vibrio choleraeRegulates cholera toxin, toxin-coregulated pilus, OMPs (OmpU, OmpT), bile resistance nih.gov
Vibrio parahaemolyticusRegulates thermostable direct hemolysin (TDH), represses Type III Secretion System 1 (T3SS1) via CalR nih.govnih.gov
Vibrio vulnificusRegulates hemolysin expression, OMP expression nih.gov
Vibrio anguillarumRegulates major OMPs, bile resistance, biofilm formation nih.govnih.gov
Vibrio fischeriHomolog present, suggesting a role in symbiosis or environmental adaptation nih.gov

Evolutionary Relationships with Other Bacterial Regulatory Proteins

The structure and function of ToxR reveal its evolutionary ties to several well-characterized families of bacterial regulatory proteins. These relationships highlight the modular evolution of signaling proteins, where distinct domains are borrowed and adapted to create novel regulatory circuits.

The N-terminal, cytoplasmic domain of ToxR shares significant sequence and structural homology with the OmpR/PhoB family of response regulators. umich.edunih.govnih.gov This family is a component of classic two-component signal transduction systems, where a sensor kinase phosphorylates a response regulator to modulate its DNA-binding activity. The ToxR cytoplasmic domain contains a winged-helix-turn-helix DNA-binding motif characteristic of this family. uniprot.orgumich.edu Mutational analyses of conserved residues within this OmpR-homologous region of ToxR have demonstrated their critical importance for DNA binding and transcriptional activation. nih.govumich.edu Unlike canonical OmpR family members, however, ToxR is a membrane-tethered, single-protein regulator that does not appear to be regulated by phosphorylation, representing a streamlined adaptation of this common regulatory domain. umich.edu

Recent structural and functional studies have linked the ToxR/ToxS system to the VtrA/VtrC co-component signal transduction system found in V. parahaemolyticus. nih.govnih.gov Both systems are involved in sensing environmental cues, such as bile, and are composed of a transmembrane transcriptional activator (ToxR/VtrA) and a smaller inner membrane partner protein (ToxS/VtrC). nih.gov Structural analyses of the periplasmic domains reveal that ToxR and VtrA are structural homologs, adopting a similar fold that defines the VtrA/ToxR periplasmic input modulator superfamily. biorxiv.orgresearchgate.net Similarly, ToxS and VtrC are predicted to be structural homologs, each forming a lipocalin-like β-barrel fold that is stabilized by its partner protein to form a binding pocket for ligands like bile acids. nih.govnih.gov

Despite these striking similarities, key differences exist. A notable divergence is the presence of two cysteine residues in the periplasmic domain of ToxR, which form an intramolecular disulfide bond that is crucial for proper folding, stability, and interaction with ToxS. biorxiv.org The periplasmic domain of VtrA lacks these cysteines. biorxiv.org This suggests a divergent evolution where the ToxR/ToxS system has evolved a redox-sensitive component to its signaling mechanism, which is absent in the VtrAC system. biorxiv.orgresearchgate.net

FeatureToxR/ToxS SystemVtrA/VtrC SystemReference
Transcriptional Activator ToxR (OmpR-family DNA-binding domain)VtrA (OmpR-family DNA-binding domain) nih.govbiorxiv.org
Membrane Partner ToxSVtrC nih.gov
Sensed Signal Bile salts, amino acidsBile salts nih.govresearchgate.net
Periplasmic Domain Feature Contains intramolecular disulfide bond (Cys236-Cys293 in VcToxR)Cysteine-free biorxiv.org
Functional Output Regulates virulence, OMPs, bile resistanceRegulates Type III Secretion System 2 (T3SS2) nih.govnih.gov

The connection of ToxR to the LysR and AraC families of transcriptional regulators is indirect but significant, occurring through the hierarchical structure of the virulence cascade it controls. In V. cholerae, ToxR, along with TcpP, activates the expression of ToxT. nih.govnih.gov ToxT is the direct activator of the cholera toxin and toxin-coregulated pilus genes and is a member of the AraC family of transcriptional activators. nih.govnih.govumich.edu Therefore, ToxR acts as an upstream regulator of an AraC-type protein, integrating environmental signals to switch on this downstream activator.

In V. parahaemolyticus, a different hierarchical relationship is observed. Here, ToxR has been shown to repress the expression of the Type III Secretion System 1 (T3SS1) by directly binding to the promoter of and activating the expression of CalR. nih.gov CalR, in turn, is a LysR-type transcriptional regulator (LTTR) that acts as the direct repressor of the T3SS1 genes. nih.gov This demonstrates how the ToxR regulatory network can interface with and control distinct families of transcriptional regulators in different species to achieve diverse regulatory outcomes.

Horizontal Gene Transfer and Integration of this compound-Regulated Virulence Loci

A key aspect of ToxR's evolutionary significance is its role as a global regulator that has integrated horizontally acquired genes into the ancestral Vibrio genome. nih.gov The major virulence factors of V. cholerae, including cholera toxin (encoded by the ctxAB genes on the CTX phage) and the toxin-coregulated pilus (encoded by the tcp operon on the Vibrio Pathogenicity Island-1, VPI-1), were acquired via horizontal gene transfer. nih.govnih.gov

ToxR has evolved to become a master switch for these acquired pathogenicity islands. Genome-wide DNA-binding studies have shown that ToxR directly binds to promoter regions within these horizontally acquired elements, including VPI-1, VPI-2, and the Vibrio Seventh Pandemic Islands (VSP-1, VSP-2). nih.gov This indicates that ToxR has gained regulatory control over these crucial genetic elements that define pathogenic lineages. nih.gov

Interestingly, much of the horizontally acquired DNA has a lower GC-content than the progenitor genome and is often silenced by the histone-like nucleoid structuring protein (H-NS). nih.gov A critical function of ToxR is to antagonize H-NS-mediated repression at these virulence loci. nih.gov By binding to these regions, ToxR displaces H-NS, de-represses gene expression, and allows for the activation of virulence programs. nih.govresearchgate.net This interplay demonstrates a sophisticated evolutionary adaptation where a pre-existing regulator (ToxR) evolved to counteract a general gene silencer (H-NS) at newly acquired genetic islands, effectively wiring them into the cell's regulatory network and enabling the emergence of a highly successful pathogen. nih.gov

Advanced Methodologies and Experimental Approaches in Toxr Protein Research

Genetic Manipulation and Mutational Analysis

Genetic manipulation, particularly through mutational analysis, has been fundamental to understanding the roles of specific amino acids and domains within the ToxR protein.

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a precise technique used to introduce specific nucleotide changes into a gene, resulting in targeted amino acid substitutions in the corresponding protein. This approach has been invaluable for elucidating the structure-function relationships of the this compound. By altering specific residues, researchers can assess their importance in various functions such as DNA binding, transcriptional activation, dimerization, and interaction with other proteins like ToxS.

For instance, mutagenesis studies targeting residues within the N-terminal cytoplasmic domain of ToxR have identified amino acids critical for its DNA-binding activity and subsequent activation of target promoters, such as that of ctxA (cholera toxin) and ompU. Mutations in specific residues can abolish the ability of ToxR to bind to the TTTTGAT repeat motif found in the promoter region of the ctx operon. This demonstrates the direct involvement of these residues in the physical interaction between the protein and DNA. Some mutations have been shown to separate the functions of DNA binding and transcriptional activation, where the mutant protein can still bind to the promoter but fails to initiate transcription. This suggests that these functions are mediated by distinct or partially overlapping sets of amino acids.

Random Mutagenesis and Phenotypic Screening

In contrast to the targeted approach of site-directed mutagenesis, random mutagenesis introduces mutations at arbitrary locations within the toxR gene. This is often followed by a phenotypic screen to identify mutants with altered function. This strategy is particularly useful for identifying novel and unexpected functional residues or domains that might not be predicted based on the protein's known structure or homology to other proteins.

One common screening method involves creating a library of toxR mutants and then assessing their ability to activate a reporter gene, such as lacZ, fused to a ToxR-dependent promoter. For example, a blue/white screening approach on agar plates containing X-gal can be used, where colonies expressing a functional ToxR-reporter fusion will appear blue, while those with non-functional or impaired ToxR mutants will remain white. This allows for the high-throughput identification of mutations that disrupt ToxR activity. Subsequent sequencing of the toxR gene from these phenotypically distinct colonies reveals the specific amino acid changes responsible for the observed functional alterations. Through such screens, researchers have successfully isolated various classes of toxR mutations, including those that completely abolish transcriptional activation and those that lead to an intermediate phenotype.

Biochemical and Biophysical Characterization

To complement genetic studies, a range of biochemical and biophysical techniques have been employed to directly examine the molecular interactions of the this compound.

In Vitro DNA Binding Assays (e.g., EMSA, Footprinting)

In vitro DNA binding assays are crucial for directly observing the interaction between ToxR and its target DNA sequences. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique in this context. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. By incubating purified this compound (or cell extracts containing it) with a labeled DNA probe containing a putative binding site, a "shift" in the mobility of the DNA can be observed, confirming a direct interaction. This method has been instrumental in defining the specific DNA sequences within the promoters of genes like ctxA, ompU, and toxT that are recognized and bound by ToxR.

DNA footprinting is another powerful technique used to precisely map the binding site of a protein on a DNA molecule. In this assay, a protein is first allowed to bind to a DNA fragment that is radioactively labeled at one end. The protein-DNA complex is then lightly treated with a DNA-cleaving agent, such as DNase I, which cuts the DNA at random locations. The protein bound to the DNA protects its binding site from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the protein. This technique has been used to delineate the specific nucleotide sequences that constitute the ToxR binding sites on its target promoters, revealing the precise architecture of the protein-DNA interaction.

Protein-Protein Interaction Studies (e.g., Cross-linking)

Understanding the oligomeric state of ToxR and its interactions with other proteins is critical to comprehending its function. Chemical cross-linking is a technique used to covalently link interacting proteins, allowing for their detection and analysis. In the context of ToxR, in vivo cross-linking experiments have been performed to investigate its dimerization. By treating intact Vibrio cholerae cells with a cross-linking agent, researchers can capture transient protein-protein interactions. Subsequent analysis by SDS-PAGE and immunoblotting with anti-ToxR antibodies can reveal the presence of higher molecular weight species corresponding to ToxR homodimers (ToxR-ToxR) and heterodimers with its accessory protein, ToxS (ToxR-ToxS). These studies have provided biochemical evidence that ToxR exists as a dimer in the cell membrane, a conformation that is thought to be essential for its activity. The relative abundance of homodimers and heterodimers has been observed to vary with the expression level of the this compound.

Transcriptomic and Proteomic Profiling

To understand the global impact of ToxR on the physiology of Vibrio cholerae, high-throughput "omics" approaches have been employed.

Transcriptomic profiling, often performed using DNA microarrays or RNA sequencing (RNA-seq), allows for the simultaneous measurement of the expression levels of all genes in an organism. By comparing the global gene expression profiles of a wild-type Vibrio cholerae strain with a toxR mutant, researchers have been able to define the "ToxR regulon" – the complete set of genes that are either activated or repressed by ToxR. These studies have confirmed the known targets of ToxR, such as the genes for cholera toxin and toxin-coregulated pilus, and have also identified a large number of novel genes regulated by this transcription factor. The identified genes are involved in a wide range of cellular processes, including transport, energy metabolism, motility, and iron uptake, highlighting the extensive regulatory reach of ToxR beyond virulence.

Table 1: Summary of Transcriptional Changes in a toxR Mutant

Regulation by ToxR Number of Genes Affected Key Functional Categories
Activated 94 Toxin production, Pilus formation, Transport, Energy metabolism

Proteomic profiling aims to identify and quantify the entire set of proteins present in a cell under specific conditions. While comprehensive proteomic studies specifically comparing wild-type and toxR mutant strains of Vibrio cholerae are continually emerging, the effects of ToxR on the proteome can be inferred from transcriptomic data and have been directly observed for specific proteins. For example, the reciprocal regulation of the outer membrane porins OmpU and OmpT by ToxR is a well-established phenomenon that is readily observable at the protein level using techniques like SDS-PAGE. In a wild-type strain, OmpU is abundant while OmpT is repressed. Conversely, in a toxR mutant, the expression of OmpU is significantly decreased, and OmpT becomes a major outer membrane protein. More advanced mass spectrometry-based proteomic approaches are being applied to provide a more global and quantitative view of the changes in the Vibrio cholerae proteome that are governed by the master regulator, ToxR.

Table 2: Chemical Compounds Mentioned

Compound Name
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)

Genome-Wide this compound Binding Site Identification (e.g., ChIP-Seq)

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) has been instrumental in mapping the direct binding sites of the this compound across the entire Vibrio cholerae genome. This powerful technique has revealed that ToxR's regulatory influence extends far beyond its initially characterized targets.

Detailed research findings from ChIP-Seq analyses have demonstrated that ToxR binds to the promoter regions of a multitude of genes, including those located on horizontally acquired elements like pathogenicity islands. nih.gov Notably, the DNA sequences at these binding sites often exhibit a lower GC-content compared to the average of the progenitor genome. nih.gov This suggests a crucial role for ToxR in the regulation of newly acquired genetic material, facilitating the integration of virulence cassettes into the existing regulatory networks of the bacterium.

ChIP-Seq studies have confirmed ToxR binding to the promoters of well-known virulence genes such as toxT, ompT, and ompU. nih.gov Beyond these, the analysis has identified novel binding locations within the promoter regions of genes involved in various cellular processes, highlighting the global nature of ToxR-mediated regulation. nih.gov For instance, ToxR has been shown to bind to the promoter region of leuO, indicating a direct role in the regulation of this gene. nih.gov

The comprehensive binding map generated by ChIP-Seq provides a foundation for understanding the direct regulatory scope of ToxR. By comparing the genome-wide binding profiles of ToxR with other regulatory proteins like H-NS, researchers have found a significant overlap, suggesting a complex interplay between these regulators in controlling gene expression. nih.gov

Table 1: Selected Genome-Wide Binding Sites of ToxR in Vibrio cholerae Identified by ChIP-Seq

Gene/Region Function/Associated Island Reference
toxT promoter Virulence gene regulator (VPI-1) nih.gov
ompT promoter Outer membrane porin nih.gov
ompU promoter Outer membrane porin nih.gov
VC0824 (tagD) promoter VPI-1 gene nih.gov
VC0825 (tcpI) promoter VPI-1 gene nih.gov
VC0844 (acfA) promoter VPI-1 gene nih.gov
VC0845 (acfD) promoter VPI-1 gene nih.gov
VPI-2 Pathogenicity island nih.gov
VSP-1 Pathogenicity island nih.gov
VSP-2 Pathogenicity island nih.gov
leuO promoter Transcriptional regulator nih.gov

Global Gene Expression Analysis (e.g., RNA-Seq)

To complement the genome-wide binding data from ChIP-Seq, global gene expression analysis using techniques like RNA-sequencing (RNA-Seq) has been employed to define the ToxR regulon. By comparing the transcriptomes of wild-type Vibrio cholerae with those of a toxR mutant strain, researchers can identify genes whose expression levels are either positively (activated) or negatively (repressed) regulated by ToxR.

RNA-Seq studies have revealed dramatic transcriptional changes in the absence of a functional this compound. nih.gov These analyses have not only confirmed the known regulatory roles of ToxR but also unveiled a broader impact on cellular physiology. For example, consistent with previous findings, genes involved in the production of toxin-coregulated pilus (TCP) and cholera toxin (CT) are significantly downregulated in a toxR mutant, confirming their status as ToxR-activated genes. nih.gov Conversely, the gene encoding the outer membrane porin OmpT is upregulated, while the gene for OmpU is downregulated, demonstrating the reciprocal regulation of these porins by ToxR. nih.gov

The power of RNA-Seq lies in its ability to provide a comprehensive and unbiased view of the transcriptome. This has led to the identification of numerous novel genes under the control of ToxR, expanding our understanding of its regulatory network. These newly identified members of the ToxR regulon are involved in a diverse range of cellular functions, including cellular transport, energy metabolism, motility, and iron uptake. nih.gov

Table 2: Functional Categories of Genes in the ToxR Regulon Identified by Global Gene Expression Analysis

Functional Category Regulation by ToxR Example Genes Reference
Virulence Activated tcp operon, ctx operon nih.gov
Outer Membrane Proteins Activated/Repressed ompU (activated), ompT (repressed) nih.gov
Cellular Transport Activated/Repressed Various transporters nih.gov
Energy Metabolism Activated/Repressed Genes involved in metabolic pathways nih.gov
Motility and Chemotaxis Activated/Repressed Motility and chemotaxis-related genes nih.gov
Iron Transport Activated/Repressed Iron uptake systems nih.gov
Anaerobic Metabolism Activated/Repressed Genes associated with anaerobic respiration nih.gov

Advanced Imaging and Structural Techniques

Visualizing the molecular architecture of the this compound and its complexes is crucial for a mechanistic understanding of its function. Advanced imaging and structural techniques are beginning to provide high-resolution snapshots of this important regulatory molecule.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the three-dimensional structures of large and dynamic protein complexes at near-atomic resolution. nih.govspringernature.com This method is particularly well-suited for studying membrane protein complexes and assemblies that are difficult to crystallize. springernature.com

While X-ray crystallography has been successfully used to solve the structures of the cytoplasmic domain of ToxR bound to DNA, Cryo-EM holds immense potential for elucidating the structure of the full-length this compound in its native membrane environment and as part of larger regulatory complexes. pnas.orgpnas.org The interaction between the inner membrane proteins ToxR and TcpP is essential for the activation of the toxT promoter. nih.gov Cryo-EM could provide invaluable structural insights into the architecture of the ToxR-TcpP complex within the membrane, revealing how these proteins cooperate to regulate gene expression.

Although specific Cryo-EM structures of large ToxR-containing complexes are not yet widely available in the published literature, the rapid advancements in Cryo-EM technology make it a promising avenue for future research. nih.gov Such studies would be critical for understanding how signals are transduced across the inner membrane to modulate the DNA-binding activity of ToxR.

Computational Approaches and Predictive Modeling

In conjunction with experimental techniques, computational approaches and predictive modeling are playing an increasingly important role in dissecting the intricacies of this compound function.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of proteins at an atomic level over time. nih.gov These simulations can be used to refine experimentally determined structures, explore conformational changes, and model protein-DNA and protein-protein interactions.

In the context of ToxR research, MD simulations have been utilized to refine the structure of the cytoplasmic domain of ToxR and to model its interaction with DNA. nih.gov These simulations can help to remove potential steric clashes from initial structural models and provide a more accurate representation of the protein's conformation. nih.gov By simulating the interaction of ToxR with different DNA motifs, researchers can gain insights into the structural basis of its DNA binding specificity and its proposed role as a "DNA-catcher" that facilitates the binding of other transcription factors like TcpP. nih.gov

Artificial Intelligence in Structure Prediction and Interaction Modeling

Q & A

Q. What experimental approaches are recommended to identify direct targets of ToxR in Vibrio cholerae?

To map ToxR's direct regulon, chromatin immunoprecipitation sequencing (ChIP-seq) combined with ectopic overexpression of ToxR (e.g., under an arabinose-inducible promoter) is a robust method. This approach bypasses environmental variability and captures reproducible binding sites. Validate candidate loci using qPCR on ChIP DNA and correlate with gene expression data (e.g., RNA-seq) to confirm functional regulation. Peaks must be validated across biological replicates to minimize false positives .

Q. How can researchers confirm ToxR's interaction with ToxS and its role in virulence activation?

Co-immunoprecipitation (Co-IP) and cross-linking assays (e.g., formaldehyde fixation) in V. cholerae lysates can demonstrate physical interaction. Functional validation involves constructing toxS knockout strains and comparing virulence phenotypes (e.g., colonization efficiency in animal models) and transcriptional activity of ToxR-dependent promoters (e.g., ctxAB) using reporter gene fusions .

Q. What methods are used to analyze ToxR's DNA-binding specificity at target promoters?

Electrophoretic mobility shift assays (EMSAs) with purified ToxR protein and fluorescently labeled promoter fragments (e.g., ompT, ctxA) can confirm direct binding. DNase I footprinting further identifies protected regions, often A/T-rich sequences. Mutagenesis of these regions followed by promoter-reporter assays (e.g., lacZ fusions) quantifies binding necessity .

Q. How do environmental factors like osmolarity or pH influence ToxR activity?

Controlled in vitro experiments using defined media (e.g., varying NaCl concentrations or pH) coupled with transcriptional profiling (microarrays or RT-qPCR) can assess ToxR regulon expression. Monitor protein stability via Western blotting to distinguish transcriptional vs. post-translational regulation .

Advanced Research Questions

Q. How does ToxR antagonize H-NS-mediated gene silencing in horizontally acquired pathogenicity islands?

Comparative ChIP-seq of ToxR and H-NS under identical conditions reveals overlapping binding sites (e.g., toxT promoter). Use H-NS-deficient strains to test if ToxR-dependent gene activation requires H-NS displacement. Single-molecule tracking (e.g., photoactivatable mCherry-ToxR) can visualize real-time competition at shared loci .

Q. What strategies resolve contradictions in environmental signal transduction by ToxR (e.g., conflicting data on pH effects)?

Employ dual-reporter systems in V. cholerae (e.g., toxT-lux and ompT-lacZ) under controlled host-mimicking conditions (e.g., intestinal organoids). Integrate phosphoproteomics to identify post-translational modifications (PTMs) on ToxR that modulate activity under specific signals .

Q. How can structural biology elucidate ToxR’s mechanism in virulence activation?

Cryo-EM or X-ray crystallography of ToxR-DNA complexes (e.g., bound to toxT or ompU promoters) identifies critical residues for binding. Pair with alanine-scanning mutagenesis to validate functional domains. Molecular dynamics simulations further model ToxR-H-NS competition at atomic resolution .

Q. What genomic tools clarify ToxR’s role in pandemic strain evolution?

Comparative genomics of 7th-pandemic and pre-pandemic V. cholerae strains identifies ToxR-regulated virulence-associated islands (e.g., VSP-1/2). CRISPR interference (CRISPRi) to repress ToxR in pandemic strains can assess its role in colonization (e.g., infant mouse models) and biofilm formation .

Methodological Considerations

  • Data Contradictions : Address conflicting results (e.g., variable ctxA promoter binding in vitro vs. in vivo) by standardizing growth conditions and using V. cholerae strains with native toxR expression levels .
  • Functional Redundancy : Use double-knockout strains (e.g., toxR/hns) to dissect regulatory hierarchies in virulence pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.